molecular formula C16H14F3N3O2S B601807 4-Hydroxy Lansoprazole Sulfide CAS No. 131926-95-9

4-Hydroxy Lansoprazole Sulfide

Cat. No.: B601807
CAS No.: 131926-95-9
M. Wt: 369.37
InChI Key:
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Description

4-Hydroxy Lansoprazole Sulfide is a chemical compound with the molecular formula C16H14F3N3O2S It is a derivative of lansoprazole, a well-known proton pump inhibitor used to reduce gastric acid secretion

Scientific Research Applications

4-Hydroxy Lansoprazole Sulfide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a model compound for studying the reactivity of benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of gastric acid-related disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy Lansoprazole Sulfide is the gastric H,K-ATPase pumps, also known as proton pumps . These pumps are located in the parietal cells of the stomach and are responsible for the secretion of gastric acid .

Mode of Action

this compound, similar to its parent compound Lansoprazole, reduces gastric acid secretion by targeting the gastric H,K-ATPase pumps . It inhibits the acid pump activity at the final stage of the enzyme process, effectively suppressing the daily production of acid .

Biochemical Pathways

The compound is involved in the metabolic pathways of Lansoprazole . In the presence of NADPH and oxygen, human liver microsomes convert Lansoprazole to Lansoprazole sulfide, Lansoprazole sulfone, and 5-hydroxylansoprazole .

Pharmacokinetics

Lansoprazole is extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C19 . The elimination half-life is less than 1 hour in infants and children .

Result of Action

The action of this compound results in the reduction of gastric acid secretion. This is beneficial in promoting the healing of gastrointestinal ulcers, treating symptoms of gastroesophageal reflux disease (GERD), eradicating Helicobacter pylori, and treating hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is activated in the acidic secretory canaliculi of the parietal cells of the stomach . Furthermore, the compound’s metabolism and elimination can be affected by the individual’s liver function . More research is needed to fully understand the influence of environmental factors on the action of this compound.

Safety and Hazards

The safety data sheet for Lansoprazole, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It is known that Lansoprazole, from which this compound is derived, is metabolized by cytochrome P450 enzymes CYP3A4 and CYP2C18 into sulphone and 5-hydroxylated metabolites . It is plausible that 4-Hydroxy Lansoprazole Sulfide interacts with similar enzymes and proteins.

Cellular Effects

Lansoprazole, its parent compound, has been shown to inhibit the acid pump activity at the final stage of the enzyme process, reducing the acid secretion of parietal cells . It is possible that this compound may have similar effects on cellular processes.

Molecular Mechanism

It is known that Lansoprazole is converted to active metabolites in the acid environment of parietal cells . These metabolites, including this compound, may exert their effects at the molecular level through similar mechanisms.

Metabolic Pathways

Lansoprazole is extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . It is plausible that this compound may be involved in similar metabolic pathways.

Preparation Methods

The synthesis of 4-Hydroxy Lansoprazole Sulfide involves several steps, typically starting with the preparation of lansoprazole. One common method includes the reaction of lansoprazole with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

4-Hydroxy Lansoprazole Sulfide undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Hydroxy Lansoprazole Sulfide is similar to other proton pump inhibitors, such as omeprazole, pantoprazole, and rabeprazole. it is unique in its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties.

Similar compounds include:

Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-9-11(20-6-5-13(9)24-8-16(17,18)19)7-25-15-21-10-3-2-4-12(23)14(10)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGIYDJVVFOGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=CC=C3O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-95-9
Record name 4-Hydroxy lansoprazole sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXY LANSOPRAZOLE SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BL278S8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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